molecular formula C11H14OS B8647314 S-tert-Butyl benzenecarbothioate CAS No. 13291-44-6

S-tert-Butyl benzenecarbothioate

Cat. No.: B8647314
CAS No.: 13291-44-6
M. Wt: 194.30 g/mol
InChI Key: DGJRGQJQZVPKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-tert-Butyl benzenecarbothioate is a useful research compound. Its molecular formula is C11H14OS and its molecular weight is 194.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

13291-44-6

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

S-tert-butyl benzenecarbothioate

InChI

InChI=1S/C11H14OS/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

DGJRGQJQZVPKOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

S-t-butyl Thiobenzoate t-Butyl Mercaptan (6.15 g, 0.068 mol) was added dropwise to a solution of benzoyl chloride (10.5 g, 0.075 mol) in pyridine (6 g). The resulting mixture was allowed to stir for two hours at room temperature then poured onto ice-water and the mixture extracted with diethyl ether. The organic extract was washed with dilute HCl, water and brine and finally dried over anhydrous sodium sulfate. After removal of solvent and vacuum distillation, S-t-butyl thiobenzoate was obtained (6.64 g, 50.1% yield), b.p. 86° C. (0.8 mmHg). 1H-nmr (CDCl3) d (ppm): 1.60 (s, 9H, 3×CH3), 7.41 (m, 2H, ArH), 7.54 (m, 1H, ArH) and 7.94 (d, 2H, ArH). 13C-nmr (CDCl3) d (ppm): 29.8, 48.0, 126.8, 128.3, 132.7, 138.6 and 192.9. ii) t-Butyl Dithiobenzoate
Name
S-t-butyl Thiobenzoate t-Butyl Mercaptan
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

S-t-butyl thiobenzoate i-Butyl mercaptan (6.15 g, 0.068 mol) was added dropwise to a solution of benzoyl chloride (10.5 g, 0.075 mol) in pyridine (6 g). The resulting mixture was allowed to stir for two hours at room temperature then poured onto ice-water and the mixture extracted with diethyl ether. The organic extract was washed with dilute HCl, water and brine and finally dried over anhydrous sodium sulfate. After removal of solvent and vacuum distillation, S-t-butyl thiobenzoate was obtained (6.64 g, 50.1% yield), b.p. 86° C. (0.8 mmHg). 1H-nmr (CDCl3) d (ppm): 1.60 (s, 9H, 3×CH3), 7.41 (m, 2H, ArH), 7.54 (m, 1H, ArH) and 7.94 (d, 2H, ArH). 13C-nmr (CDCl3) d (ppm): 29.8, 48.0, 126.8, 128.3, 132.7, 138.6 and 192.9. ii) t-Butyl Dithiobenzoate
Name
S-t-butyl thiobenzoate i-Butyl mercaptan
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
solvent
Reaction Step One

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